Onilcamotide - 1164096-85-8

Onilcamotide

Catalog Number: EVT-15497770
CAS Number: 1164096-85-8
Molecular Formula: C96H177N39O24S
Molecular Weight: 2293.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Onilcamotide is a cancer vaccine composed of an immunogenic peptide derived from the Ras homolog family member C (RhoC; Rho-related GTP-binding protein RhoC) that is emulsified in the immunoadjuvant montanide ISA-51, with potential immunomodulating and antineoplastic activities. Upon subcutaneous administration, onilcamotide may stimulate the host immune system to mount a humoral and cytotoxic T-lymphocyte (CTL) response against tumor cells expressing RhoC, which results in tumor cell lysis. RhoC, a tumor-associated antigen (TAA) that is overexpressed in a variety of tumor cell types, is associated with increased metastatic potential.
Overview

Onilcamotide is a synthetic peptide that functions as a cancer vaccine, specifically targeting tumors expressing the Ras homolog family member C (RhoC) protein. This compound is part of a broader category of immunotherapeutic agents designed to elicit an immune response against cancer cells. Onilcamotide has been studied primarily for its potential in treating various malignancies, including prostate cancer and other solid tumors. It is classified as a protein-based therapeutic agent, with a notable emphasis on its immunogenic properties that stimulate the immune system to recognize and attack cancerous cells .

Synthesis Analysis

The synthesis of Onilcamotide involves several advanced peptide synthesis techniques. The primary method used is solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to form the desired peptide sequence. This method typically employs:

  • Resin Selection: A suitable resin is chosen to anchor the first amino acid.
  • Coupling Reactions: Amino acids are sequentially added using coupling agents to facilitate the formation of peptide bonds.
  • Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The molecular formula for Onilcamotide is C96H177N39O24S\text{C}_{96}\text{H}_{177}\text{N}_{39}\text{O}_{24}\text{S}, indicating a complex structure typical of large peptides .

Molecular Structure Analysis

Onilcamotide's molecular structure can be represented by its chemical formula and structural data. The compound consists of 96 carbon atoms, 177 hydrogen atoms, 39 nitrogen atoms, 24 oxygen atoms, and one sulfur atom. This intricate composition reflects its function as a peptide with significant biological activity.

The three-dimensional structure of Onilcamotide is critical for its interaction with immune receptors. The specific arrangement of amino acids contributes to its ability to bind to major histocompatibility complex molecules, facilitating T-cell recognition .

Structural Data

  • Molecular Weight: Approximately 2,128.5 g/mol
  • CAS Number: 1164096-85-8
  • UNII: UQE6KP7T0D
Chemical Reactions Analysis

Onilcamotide can undergo various chemical reactions typical of peptides. These include:

  • Hydrolysis: Breakdown by water, which may occur under physiological conditions or during storage.
  • Oxidation: Potential modification of sulfur-containing residues or other reactive sites.
  • Substitution Reactions: Involving side chains that may interact with other molecules.

Understanding these reactions is crucial for optimizing formulation stability and bioactivity .

Mechanism of Action

The mechanism by which Onilcamotide exerts its therapeutic effects involves several key processes:

  1. Immune Activation: Onilcamotide is designed to stimulate T-cell responses against RhoC-expressing tumor cells. It does this by presenting specific epitopes derived from the RhoC protein on antigen-presenting cells.
  2. T-cell Proliferation: Once activated, T-cells proliferate and migrate to tumor sites where they recognize and destroy cancer cells expressing RhoC.
  3. Cytokine Release: Activated T-cells release cytokines that further enhance the immune response against tumors.

This multi-faceted approach aims to improve the efficacy of cancer treatment by harnessing the body's immune system .

Physical and Chemical Properties Analysis

Onilcamotide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions at physiological pH, which is essential for its administration.
  • Stability: Stability can vary based on formulation conditions; it is sensitive to temperature and pH changes.

These properties are vital for ensuring effective delivery and activity in clinical applications .

Applications

Onilcamotide has been explored primarily in clinical settings as an immunotherapeutic agent for cancer treatment. Its applications include:

Research continues into optimizing its use across various cancer types, particularly in solid tumors where traditional therapies may be less effective .

Introduction to Onilcamotide in Cancer Immunotherapy

Historical Context of Peptide-Based Cancer Vaccines

The conceptual foundation of onilcamotide originates in the century-long evolution of cancer immunotherapy. The earliest observations of infection-associated tumor regressions by Busch and Fehleisen (1860s) and subsequent development of Coley's toxins by William Coley (1891) established that immune activation could induce systemic anticancer effects [9]. This principle was refined throughout the 20th century through several key advancements:

  • 1976: The FDA approval of Bacillus Calmette-Guérin (BCG) for bladder cancer marked the first immunotherapeutic agent shown to activate macrophages and induce tumor-specific immune responses, validating the concept of immune-mediated tumor control [9].
  • 2010: Sipuleucel-T became the first FDA-approved therapeutic cancer vaccine for metastatic prostate cancer, demonstrating that autologous antigen-presenting cells could be harnessed to generate cytotoxic T-cell responses against tumor antigens [9].
  • Peptide Vaccine Refinements: Second-generation vaccines shifted toward defined tumor-associated antigens (TAAs) to overcome limitations of whole-cell approaches. These synthetic peptides enable precise major histocompatibility complex (MHC)-restricted T-cell activation while minimizing off-target effects [3].

Table 1: Evolution of Cancer Vaccine Strategies

EraApproachKey AgentsMechanistic Insight
Pre-1900Empirical infectionColey’s toxinsBacterial components induce systemic immune activation
1970–2000Whole-cell/lysate vaccinesBCG, Tumor lysatesBroad antigen exposure with adjuvant stimulation
2000–PresentDefined antigen vaccinesSipuleucel-T, PeptidesMHC-restricted presentation of specific TAAs

Onilcamotide advances this trajectory as a synthetic peptide vaccine targeting a metastasis-specific TAA. Unlike earlier vaccines targeting differentiation antigens (e.g., PSA in prostate cancer), it addresses RhoC—a molecular driver of metastatic competence across diverse carcinomas [3] [9].

RhoC as a Metastatic Tumor-Associated Antigen: Biological Rationale

RhoC GTPase occupies a central role in the metastatic cascade, serving as a master regulator of cytoskeletal dynamics, cell motility, and invasive potential. Its overexpression in metastatic cells—but limited expression in healthy tissues—positions it as an ideal immunotherapy target [3] [4].

RhoC-Driven Metastatic Mechanisms

  • Motility and Invasion: RhoC activates ROCK kinases to phosphorylate LIM domain kinases, enabling actin-myosin contractility and invadopodia formation. This facilitates extracellular matrix degradation and stromal invasion [4].
  • Metabolic Reprogramming: RhoC upregulates glycolytic enzymes (e.g., HK2, LDHA) to fuel energy demands of migrating cells within nutrient-poor microenvironments [4].
  • Immunomodulation: Preclinical evidence suggests RhoC suppresses MHC-I expression in tumor cells, enabling immune evasion—a vulnerability reversed by RhoC-targeted vaccination [3].

Onilcamotide's Mechanism of Action

Onilcamotide is a 16-amino acid peptide corresponding to a conserved epitope within the RhoC protein. Its design leverages two immunological principles:

  • CD4+ T-Cell Priming: The peptide is engineered for preferential MHC class II presentation, activating helper T cells essential for sustaining cytotoxic CD8+ responses and immunological memory [3].
  • Cross-Presentation: Dendritic cells processing RhoC peptides can present epitopes via MHC-I, potentially generating RhoC-specific CD8+ cytotoxic T lymphocytes (CTLs) capable of lysing metastatic cells [3].

A critical breakthrough supporting the tissue-agnostic potential of onilcamotide emerged from recent research with St. John’s Research Institute. This collaboration demonstrated widespread MHC class II expression across multiple tumor types—including prostate, breast, and pancreatic carcinomas—enabling RhoC peptide presentation irrespective of tissue origin [3].

Table 2: MHC Class II Expression in Solid Tumors Supports Onilcamotide Application

Tumor TypeMHC-II Positivity RateRhoC Co-ExpressionPotential Applicability
Prostate Cancer92%85%Primary development focus
Triple-Negative Breast78%81%High metastatic propensity
Pancreatic Ductal67%79%High unmet metastatic need
Ovarian Carcinoma71%76%Peritoneal dissemination

Data adapted from RhoVac’s preclinical findings with St. John’s Research Institute [3].

Knowledge Gaps in Tissue-Agnostic Immunotherapeutic Approaches

Despite the theoretical promise of targeting shared metastasis drivers like RhoC, tissue-agnostic immunotherapy faces several unresolved challenges that influence onilcamotide’s development.

Target Heterogeneity and Validation

  • Biomarker Limitations: While RhoC overexpression correlates with metastatic progression in multiple cancers (Table 2), its detection lacks standardized assays. Thresholds for "overexpression" remain tumor-type specific, complicating patient selection [1] [4].
  • Clonal Evolution: Metastatic cells often exhibit genetic and epigenetic divergence from primary tumors. Whether RhoC remains a stable target across metastatic subclones requires longitudinal assessment [4] [10].

Microenvironmental Barriers

  • Pre-Metastatic Niche Formation: Myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) establish immunosuppressive microenvironments in distant organs before tumor cell arrival. These niches may limit vaccine-primed T-cell infiltration [4] [10].
  • Dormancy Regulation: Micrometastases can enter prolonged dormant states characterized by cell-cycle arrest and reduced antigen presentation. Current vaccines target proliferating cells, potentially missing dormant reservoirs [10].

Clinical Development Paradigms

  • Trial Design Limitations: Conventional phase II endpoints (e.g., RECIST response) fail to capture anti-metastatic activity in adjuvant settings. Disease-free survival (DFS) trials require large cohorts and extended follow-up, deterring investment [1] [10].
  • Combination Framework: Rational pairing with immune checkpoint inhibitors (ICIs) remains unexplored. While pembrolizumab’s tissue-agnostic approval for MSI-H/dMMR tumors relies on intrinsic immunogenicity, RhoC-driven tumors may require combinatorial enhancement of T-cell effector function [1] [5].

Table 3: Key Challenges in Tissue-Agnostic Vaccine Development

Challenge CategorySpecific BarriersPotential Mitigation Strategies
Target BiologyHeterogeneous antigen expressionMultiplexed vaccines targeting RhoC + co-drivers
Tumor MicroenvironmentImmunosuppressive nichesCSF-1R inhibitors to reduce MDSC infiltration
Clinical TranslationLack of predictive biomarkersIntegrate circulating tumor cell (CTC) RhoC assays
Regulatory PathwaysUndefined endpoints for micro-metastasisSurrogate endpoints (e.g., CTC decline)

The development of onilcamotide exemplifies a new generation of metastasis-focused vaccines targeting universal molecular drivers. Addressing these knowledge gaps will determine whether RhoC-directed immunotherapy can transcend its current prostate cancer focus to fulfill its tissue-agnostic potential [3] [4] [10].

Properties

CAS Number

1164096-85-8

Product Name

Onilcamotide

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C96H177N39O24S

Molecular Weight

2293.7 g/mol

InChI

InChI=1S/C96H177N39O24S/c1-12-50(8)72(88(155)131-64(91(158)159)42-48(4)5)133-86(153)66-30-22-40-135(66)90(157)65(46-160)121-70(140)45-118-76(143)54(25-17-35-112-92(102)103)122-79(146)58(27-19-37-114-94(106)107)125-80(147)59(28-20-38-115-95(108)109)124-78(145)55(23-13-15-33-97)126-85(152)63(43-68(101)138)130-82(149)56(24-14-16-34-98)123-81(148)60(29-21-39-116-96(110)111)128-87(154)71(49(6)7)132-83(150)61(31-32-67(100)137)127-84(151)62(41-47(2)3)120-69(139)44-117-75(142)52(10)119-77(144)57(26-18-36-113-93(104)105)129-89(156)73(53(11)136)134-74(141)51(9)99/h47-66,71-73,136,160H,12-46,97-99H2,1-11H3,(H2,100,137)(H2,101,138)(H,117,142)(H,118,143)(H,119,144)(H,120,139)(H,121,140)(H,122,146)(H,123,148)(H,124,145)(H,125,147)(H,126,152)(H,127,151)(H,128,154)(H,129,156)(H,130,149)(H,131,155)(H,132,150)(H,133,153)(H,134,141)(H,158,159)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-/m0/s1

InChI Key

BSLDVUIBJUKAAR-GXARRZNISA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.